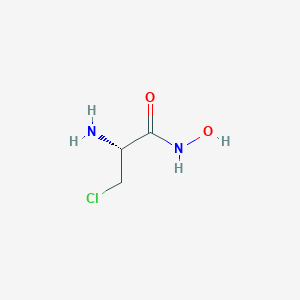

beta-Chloro-L-alanine hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

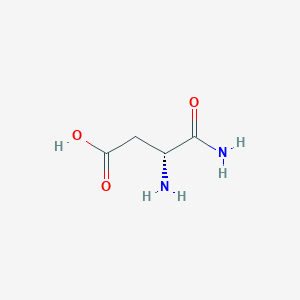

Beta-Chloro-L-alanine hydroxylamine is a chemical compound with the molecular formula C3H7N2O2Cl and a molecular weight of 138.55 . It is used for proteomics research applications . It is a white, water-soluble solid .

Synthesis Analysis

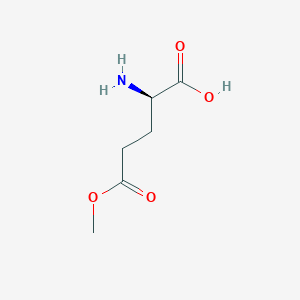

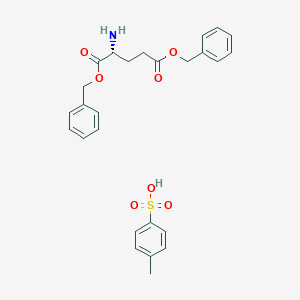

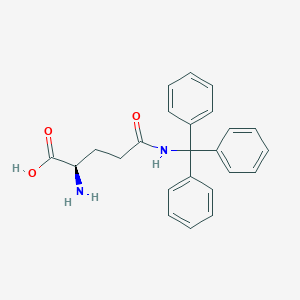

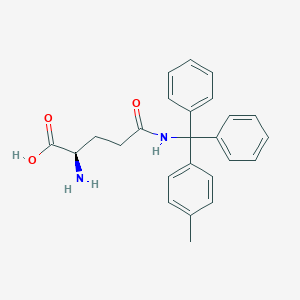

Beta-Chloro-L-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . The compound is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . L-β-Chloroalanine is a useful intermediate for the synthesis of several L-amino acids. Conditions for synthesizing optically pure L-β-chloroalanine from 3-chloropyruvate using alanine dehydrogenase (AlaDH), leucine dehydrogenase and phenylalanine dehydrogenase with a regeneration of NADH were investigated .Molecular Structure Analysis

The molecular structure of beta-Chloro-L-alanine hydroxylamine is represented by the formula C3H7N2O2Cl . The title compound β-chloro-L-alanine was crystallized as zwitterion C3H6O2Cl .Chemical Reactions Analysis

The reactions of acyl chlorides (acid chlorides) and amines can be used to understand the chemical reactions involving beta-Chloro-L-alanine hydroxylamine . The enzymatic transformations of 7 beta-(2-thienylacetamido)-3-[[[(beta-chloro-L-alanyl)-L- alanyl]oxy]methyl]-3-cephem-4-carboxylate (3), monitored by high-field 1H NMR, reveals that beta-lactamase releases the dipeptide beta-chloro-L-alanyl-L-alanine from 3 .Physical And Chemical Properties Analysis

Beta-Chloro-L-alanine hydroxylamine has a molecular weight of 138.55 and a molecular formula of C3H7N2O2Cl . It is a white, water-soluble solid .Mechanism of Action

Beta-Alanine (BA), a natural amino acid, provides several benefits in the fight against cognitive decline promoting mental health . BA supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB) . Carnosine exerts its main effect via its antioxidant properties .

Safety and Hazards

Future Directions

Transaminases (TAms) are increasingly important enzymes for the pharmaceutical and fine chemical industries, capable of producing valuable chiral amine drug intermediates from a prochiral precursor in a single step . The role of protein engineering in the development of novel TAms and the exploration of possible directions for future TAm discovery for application in industrial biocatalysis are highlighted .

properties

IUPAC Name |

(2R)-2-amino-3-chloro-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428631 |

Source

|

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163682-35-7 |

Source

|

| Record name | beta-Chloro-L-alanine hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)